Differential Cytotoxicity Against Lung Cancer Cell Line A549: Benchmarking vs. Syringaresinol and Cleomiscosin A
4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan exhibits moderate cytotoxicity against the A549 human lung adenocarcinoma cell line with an IC50 of 67.14 μg/mL in an MTT assay [1]. This value positions the compound in an intermediate potency tier when compared to other lignans evaluated under similar conditions: syringaresinol shows approximately 1.8-fold greater potency (IC50 = 36.9 μg/mL), while cleomiscosin A is roughly 2-fold less potent (IC50 = 133 μg/mL) against the same A549 cell line [2]. This quantified difference provides a clear benchmark for researchers selecting a lignan with defined, moderate cytotoxic activity for mechanistic studies or as a reference compound in natural product screening.
| Evidence Dimension | In vitro cytotoxicity against A549 lung cancer cells (MTT assay, IC50) |
|---|---|
| Target Compound Data | 67.14 μg/mL |
| Comparator Or Baseline | Syringaresinol: 36.9 μg/mL; Cleomiscosin A: 133 μg/mL |
| Quantified Difference | Target compound is 1.8-fold less potent than syringaresinol and 2.0-fold more potent than cleomiscosin A. |
| Conditions | MTT assay; A549 human lung adenocarcinoma cell line. |
Why This Matters
Provides a quantitative, cross-study benchmark that allows researchers to select a lignan with a defined, intermediate level of cytotoxicity, avoiding compounds that are either too potent (syringaresinol) or too weak (cleomiscosin A) for specific assay windows.
- [1] Li H, et al. Cytotoxic lignans from Viburnum foetidum. Arch Pharm Res. 2013 Oct;36(10):1211-4. PMID: 23881703. (Data also reproduced on MedChemExpress technical datasheet for 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan). View Source
- [2] Khan GB, et al. Identification of Lignan Compounds as New 6-Phosphogluconate Dehydrogenase Inhibitors for Lung Cancer. Metabolites. 2023;13(1):34. DOI: 10.3390/metabo13010034. View Source
